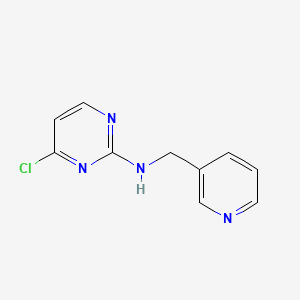
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1),
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, is also known as Polyethylene glycol or Glycol . It has a monomer formula of C2H4O and a molecular weight of 44.0526 . It is a type of non-ionic surfactant .
Molecular Structure Analysis
The molecular structure of this compound consists of repeating units of ethylene oxide (C2H4O), with hydroxyl groups at both ends .Physical And Chemical Properties Analysis
This compound has a constant pressure heat capacity of liquid (Cp,liquid) of 1314 J/molK at 298 K and 3346 J/molK at 323 K .Safety and Hazards
properties
CAS RN |
123005-57-2 |
|---|---|
Product Name |
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1), |
Molecular Formula |
C8 H10 N4 O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



